molecular formula C19H23ClN6O2 B2356902 8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 878429-72-2

8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2356902
CAS No.: 878429-72-2
M. Wt: 402.88
InChI Key: PENAKGQTWRSHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H23ClN6O2 and its molecular weight is 402.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biopharmaceutical Study

A biopharmaceutical study focused on a similar compound, analyzing the pharmacokinetic parameters and bioavailability of an injectable dosage form of a new antiplatelet drug, which is closely related to the compound (Smirnova et al., 2021).

Anti-Mycobacterial Research

Research on novel purine-linked piperazine derivatives, similar to the specified compound, showed potential as potent inhibitors of Mycobacterium tuberculosis. This indicates the compound's potential use in developing treatments against tuberculosis (Konduri et al., 2020).

Cardiovascular Activity

A study synthesized and evaluated derivatives of a structurally similar compound for cardiovascular activities, such as antiarrhythmic and hypotensive effects, highlighting its potential application in cardiovascular medicine (Chłoń-Rzepa et al., 2004).

Serotonin and Dopamine Receptor Affinity

Compounds closely related to the one were synthesized and evaluated for their affinity to serotonin (5-HT6, 5-HT7) and dopamine (D2) receptors, indicating potential uses in psychotropic medication (Żmudzki et al., 2015).

Antiasthmatic Agents

A study on xanthene derivatives, including those related to the specified compound, demonstrated their potential as antiasthmatic agents due to their vasodilatory activities (Bhatia et al., 2016).

Antihistaminic Activity

Research on derivatives of theophylline and theobromine, structurally similar to the specified compound, revealed significant antihistaminic activities, suggesting their potential use in allergy treatments (Pascal et al., 1985).

Properties

IUPAC Name

8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-7-ethyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN6O2/c1-3-26-15-16(23(2)19(28)22-17(15)27)21-18(26)25-9-7-24(8-10-25)12-13-5-4-6-14(20)11-13/h4-6,11H,3,7-10,12H2,1-2H3,(H,22,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENAKGQTWRSHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3CCN(CC3)CC4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.